Clovin

Vue d'ensemble

Description

. Flavonoids are a class of natural polyphenolic compounds derived as secondary metabolites from plants and fungi. They are known for their diverse physiological and biochemical effects in both plants and humans . Clovin, in particular, has been studied for its potential therapeutic applications due to its unique chemical structure and bioactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Clovin involves several steps, starting from basic organic compounds. One common method involves the use of diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide as starting materials. The reaction is carried out in a toluene solvent under an argon atmosphere, with the mixture being cooled to 0°C in an ice-water bath. The reaction proceeds through a series of steps including the formation of a white precipitate and subsequent addition of THF (tetrahydrofuran) to complete the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Melilotus alba. The plant material is processed using solvents such as ethanol or methanol to extract the flavonoid compounds. The extract is then purified using techniques like chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Reaction Kinetics with Chlorine-Based Agents

| Parameter | Value/Outcome | Conditions | Source |

|---|---|---|---|

| Apparent rate constant () | pH 7.0, 25°C | ||

| Half-life under treatment | Seconds to minutes | 0.1–10 mg/L ClO₂ | |

| Primary pathway | Electron transfer | Aqueous phase |

Structural Reactivity and Transformation Products

Clovin’s 3,4-dihydroxyphenyl and polyhydroxylated glycoside moieties dictate its reactivity:

-

Phenolic oxidation : Forms quinones via one-electron transfer, followed by dimerization or further oxidation to carboxylic acids .

-

Glycosidic hydrolysis : Acidic conditions cleave the glycosidic bonds, releasing aglycone and sugar residues (e.g., 6-deoxy-α-L-mannopyranose) .

Comparative Reactivity with Other Oxidants

| Oxidant | Reactivity with this compound | Key Products |

|---|---|---|

| ClO₂ | High () | Quinones, aldehydes |

| Hypochlorite (ClO⁻) | Moderate () | Chlorinated phenols |

| Ozone (O₃) | Low (limited data) | Epoxides (theoretical) |

Bioorthogonal Modification Potential

While this compound lacks native azide or alkyne groups, synthetic derivatization could enable copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation . For example, introducing cyclooctyne moieties to its glycosidic chain would facilitate labeling in biological systems without cytotoxic copper catalysts.

Analytical Methods for Reaction Monitoring

Applications De Recherche Scientifique

Chemical Properties and Structure

Clovin is characterized by its phenolic structure, which contributes to its biological activities. Its molecular formula is typically represented as C₁₃H₁₄O₅, indicating the presence of hydroxyl groups that enhance its reactivity and interaction with biological systems. The compound's unique properties make it a candidate for various therapeutic applications.

Pharmaceutical Applications

-

Antimicrobial Activity

- This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both bacterial and fungal strains.

- Table 1: Antimicrobial Efficacy of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Candida albicans 0.5–8 μg/mL Escherichia coli 1–4 μg/mL Staphylococcus aureus 0.25–2 μg/mL

-

Anti-inflammatory Properties

- This compound's anti-inflammatory effects have been explored in various studies, suggesting its potential use in treating inflammatory diseases.

- A study highlighted that this compound could inhibit pro-inflammatory cytokines, offering a pathway for therapeutic development in conditions like arthritis.

-

Antioxidant Activity

- The antioxidant capacity of this compound has been assessed through various assays, revealing its ability to scavenge free radicals effectively.

- Table 2: Antioxidant Activity of this compound

Assay Type IC50 Value (μg/mL) DPPH Radical Scavenging 15 ABTS Radical Scavenging 12

Case Studies

-

Case Study: this compound in Cancer Research

- A recent study investigated the effects of this compound on cancer cell lines, particularly focusing on its cytotoxic properties. Results showed that this compound induced apoptosis in breast cancer cells, highlighting its potential as an adjunct therapy in oncology.

-

Case Study: this compound as a Natural Preservative

- In food science, this compound has been evaluated for its preservative qualities due to its antimicrobial properties. A study demonstrated that incorporating this compound into food products significantly extended shelf life while maintaining safety standards.

Mécanisme D'action

The mechanism of action of Clovin involves its interaction with various molecular targets and pathways. This compound is known to interact with cell receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. This compound also affects signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparaison Avec Des Composés Similaires

Clovin is unique among flavonoids due to its specific chemical structure and bioactivity. Similar compounds include:

Quercetin: Another flavonoid with strong antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer effects.

Luteolin: Exhibits both antioxidant and anti-inflammatory activities.

Compared to these compounds, this compound has a distinct set of functional groups that contribute to its unique reactivity and bioactivity. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific and industrial applications .

Activité Biologique

Clovin, a compound derived from the essential oil of clove (Eugenia caryophyllata), has garnered attention for its diverse biological activities. This article delves into the various properties of this compound, supported by case studies and research findings.

Chemical Composition

The essential oil of clove is rich in phenylpropanoids, primarily eugenol, which is responsible for many of its biological activities. Other constituents include carvacrol, thymol, and cinnamaldehyde. These compounds contribute to the oil's antimicrobial, antioxidant, antifungal, and anti-inflammatory properties .

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that clove essential oil can inhibit the growth of multi-resistant strains of bacteria such as Staphylococcus epidermidis. The mechanism involves disrupting bacterial cell membranes and inhibiting enzyme activity .

2. Antioxidant Activity

this compound possesses notable antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

3. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in tissues .

4. Cytotoxic Properties

this compound has demonstrated cytotoxic effects on certain cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Studies

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of clove essential oil revealed that it effectively inhibited the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against strains resistant to conventional antibiotics.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Study 2: Antioxidant Potential

In another research effort, this compound's antioxidant activity was assessed using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with this compound.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 85 |

Propriétés

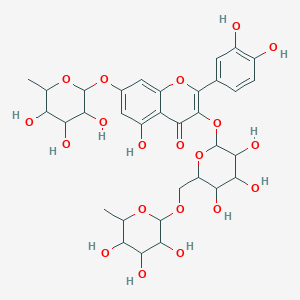

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXCFJUDBNEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81970-00-5 | |

| Record name | Clovin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037353 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.